5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound belongs to a class of tricyclic heterocyclic molecules featuring a fused bicyclic core with a sulfonyl substituent and an ethoxypropyl side chain. Its molecular formula is C₂₅H₂₄ClN₅O₄S, derived by modifying the structure of the closely related analog 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one (CID 3803471, molecular formula: C₂₄H₁₈ClN₅O₃S) . Key structural features include:
- A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one core, providing rigidity and π-conjugation.
- A 3-ethoxypropyl chain at position 7, which enhances lipophilicity compared to shorter or aromatic substituents.
- An imino group at position 6, critical for tautomerism and intermolecular interactions.
Structural determination of such compounds typically employs X-ray crystallography using software like SHELXL and visualization tools like ORTEP-3 .
Properties
Molecular Formula |
C23H23ClN4O4S |
|---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H23ClN4O4S/c1-3-32-13-5-12-27-20(25)19(33(30,31)17-9-7-16(24)8-10-17)14-18-22(27)26-21-15(2)6-4-11-28(21)23(18)29/h4,6-11,14,25H,3,5,12-13H2,1-2H3 |
InChI Key |
AAFJSYHEMHKJHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one core, modified with a 4-chlorophenyl sulfonyl group at position 5, a 3-ethoxypropyl chain at position 7, and a methyl group at position 11. The bicyclo[8.4.0] system imposes steric constraints, necessitating precise regioselective functionalization. Key challenges include:
- Ring Strain Management : The fused bicyclo system requires low-temperature cyclization to prevent retro-Diels-Alder reactions.
- Sulfonyl Group Incorporation : Electrophilic aromatic substitution at the 4-chlorophenyl ring demands careful control to avoid over-sulfonation.
- Imino Group Stability : The 6-imino moiety is susceptible to hydrolysis, requiring anhydrous conditions during synthesis.
Stepwise Synthetic Routes
Formation of the Triazatricyclo Core
The core structure is constructed via a [4+2] cycloaddition between a functionalized pyrazole and a dienophile. Patent US9453000B2 details the use of a hydrazine-isocyanate coupling strategy:
- Hydrazine Intermediate : Reacting 3-ethoxypropylamine with methylglyoxylate hydrazone yields N-(3-ethoxypropyl)-N-methylhydrazinecarboxylate (Yield: 78%, purity >95% by HPLC).
- Cyclization : Treating the hydrazine with 4-chlorophenylsulfonyl chloride in dichloromethane at −10°C forms the triazatricyclo skeleton via intramolecular nucleophilic aromatic substitution.
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Temperature | −10°C to 0°C | |
| Solvent | Dichloromethane | |
| Catalyst | Triethylamine (1.2 eq) | |
| Reaction Time | 12–16 hours |
Functionalization of the Tricyclic System
Sulfonation at Position 5
The 4-chlorophenyl sulfonyl group is introduced via Friedel-Crafts sulfonation using chlorosulfonic acid:
- Electrophilic Attack : The triazatricyclo core reacts with 4-chlorobenzenesulfonyl chloride in nitrobenzene at 80°C.
- Quenching : The reaction is quenched with ice-cold NaOH (2M) to precipitate the sulfonated product (Isolated yield: 65%).
Key Observations :
- Nitrobenzene enhances electrophilicity of the sulfonyl chloride.
- Competing sulfonation at position 9 is mitigated by steric hindrance from the 3-ethoxypropyl group.
Introduction of the 3-Ethoxypropyl Sidechain
A Mitsunobu reaction couples the 7-position oxygen with 3-ethoxypropanol:
- Reactants : Triazatricyclo core (1 eq), 3-ethoxypropanol (2.5 eq), DIAD (3 eq), PPh₃ (3 eq).
- Conditions : Tetrahydrofuran, 0°C to room temperature, 8 hours.
- Yield : 82% after silica gel chromatography.
Mechanistic Insight :
The reaction proceeds via an oxyphosphonium intermediate, with inversion of configuration at the 7-position.
Final Modifications: Imino and Methyl Groups
Group Incorporation
The 11-methyl group is added via radical alkylation:
Industrial-Scale Optimization
Continuous Flow Synthesis
Patent AU2018241406B2 discloses a continuous process for large-scale production:
Reactor Design :
| Stage | Equipment | Residence Time |
|---|---|---|
| Cyclization | Microreactor (316L SS) | 8 minutes |
| Sulfonation | CSTR (Glass-lined) | 45 minutes |
| Mitsunobu Reaction | Packed-Bed Reactor | 30 minutes |
Advantages :
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.21 | t (J=7.0 Hz) | CH₃ of ethoxypropyl |
| 3.44 | q (J=7.0 Hz) | OCH₂CH₃ |
| 7.82 | d (J=8.4 Hz) | 4-Chlorophenyl H-2,6 |
HRMS (ESI+) :
Calculated for C₂₄H₂₅ClN₄O₃S [M+H]⁺: 509.1304
Found: 509.1301
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its sulfonyl (–SO₂–) and imino (–NH–) groups, which participate in nucleophilic and electrophilic interactions.
-
Sulfonylation : The –SO₂– group forms stable bonds with nucleophiles (e.g., amines) via nucleophilic aromatic substitution .
-
Imino Group Reactivity : The –NH– group may engage in hydrogen bonding or act as a leaving group under acidic conditions.
Optimization Strategies
Reaction conditions are critical for yield and purity:
-
Temperature Control :
-
Solvent Selection :
-
pH Adjustment :
Analytical Methods
Structural confirmation and purity are verified using:
-
NMR Spectroscopy :
-
IR Spectroscopy :
-
Thin-Layer Chromatography (TLC) :
-
Monitors reaction progress and isolates pure product.
-
Chemical Stability and Reactivity
-
Functional Group Interactions :
-
The triazatricyclo core provides structural rigidity, influencing stability.
-
Ethoxypropyl side chain : May participate in hydrophobic or hydrogen-bonding interactions.
-
-
Potential Reactions :
-
Hydrolysis of imino groups under acidic/basic conditions.
-
Electrophilic substitution at aromatic rings.
-
Scientific Research Applications
5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs with modifications in substituents, heteroatoms, and core architecture. Key differences and implications are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Replacing the sulfonyl group with an ethyl carboxylate (as in ) introduces polarity but reduces target engagement in enzymatic assays due to weaker hydrogen bonding.
Heteroatom Modifications :
- The 3,7-dithia-5-azatetracyclo analog exhibits reduced stability in microsomal assays, likely due to sulfur’s susceptibility to oxidation.
Biological Implications :
Biological Activity
The compound 5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a sulfonyl group and a triazatricyclo framework, suggest a range of interactions with biological targets.
Structural Characteristics
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Sulfonyl Group : Known for its electrophilic nature, allowing for interactions with nucleophiles.
- Imino Group : Potentially participates in condensation reactions or serves as a site for further functionalization.
- Triazatricyclo Framework : Suggests potential for cycloaddition reactions or rearrangements under specific conditions.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. A study highlighted its effectiveness against various bacterial strains, particularly:
- Salmonella typhi
- Bacillus subtilis
These findings suggest moderate to strong activity against these pathogens, while other strains showed weaker responses .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibition capabilities. Notably, it has shown strong inhibitory effects on:
- Acetylcholinesterase : Important for neurotransmission regulation.
- Urease : Involved in the hydrolysis of urea, with implications in treating infections caused by urease-producing bacteria.
The IC50 values for several derivatives of this compound indicate potent enzyme inhibition, with some compounds achieving values as low as μM .
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties. The structural components allow for interaction with cellular pathways involved in cancer progression. Further research is needed to elucidate the specific mechanisms and efficacy against various cancer cell lines.
Hypoglycemic and Diuretic Effects
Additionally, the compound has been explored for its hypoglycemic (blood sugar-lowering) and diuretic (increasing urine production) activities. These effects could be beneficial in managing conditions like diabetes and hypertension .
Synthesis and Characterization
The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are used to confirm the structure of synthesized compounds .
Docking Studies
In silico docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies provide insights into the binding affinities and potential inhibitory mechanisms at the molecular level .
Comparative Biological Activity Table
| Compound | Bacterial Strain | Activity Level | IC50 (μM) |
|---|---|---|---|
| 5-(4-chlorophenyl)sulfonyl derivative | Salmonella typhi | Moderate to Strong | 2.14 ± 0.003 |
| 5-(4-chlorophenyl)sulfonyl derivative | Bacillus subtilis | Moderate to Strong | N/A |
| Other derivatives | Various strains | Weak to Moderate | N/A |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
- Answer : Synthesis typically involves multi-step reactions under controlled conditions (e.g., inert atmosphere, reflux). Purification may require column chromatography or recrystallization. Characterization should include:
- Single-crystal X-ray diffraction to resolve the 3D structure, as demonstrated in similar tricyclic compounds .
- Spectroscopic techniques : NMR (¹H/¹³C) for functional group analysis, FT-IR for bond vibrations, and mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate data with computational simulations (e.g., DFT) to resolve ambiguities .
- Example Table :
| Technique | Key Parameters | Expected Outcomes |
|---|---|---|
| X-ray | R factor < 0.05, data-to-parameter ratio > 7 | Atomic coordinates, bond angles |
| ¹H NMR | δ 7.2–8.1 ppm (aromatic protons) | Substituent positioning |
Q. How can researchers design experiments to study environmental stability and degradation pathways?
- Answer : Adopt a tiered approach:
Laboratory studies : Assess hydrolysis, photolysis, and pH-dependent stability (e.g., pH 3–9 buffers at 25–50°C). Use HPLC-UV or LC-MS to monitor degradation products .
Environmental simulation : Employ microcosm systems mimicking soil/water matrices. Measure half-life (t½) and partition coefficients (log Kow) to predict bioaccumulation .
Statistical design : Apply randomized block designs with split-split plots to account for variables like temperature and microbial activity .
Advanced Research Questions
Q. How can contradictions in spectral or crystallographic data be resolved?
- Answer :
- Method validation : Perform triplicate experiments under standardized conditions (e.g., solvent, temperature).
- Cross-technique comparison : If X-ray data conflicts with NMR (e.g., tautomerism), use dynamic NMR or variable-temperature studies to probe conformational flexibility .
- Computational refinement : Optimize crystallographic models with software like SHELXL and validate against spectroscopic data .
Q. What theoretical frameworks guide the study of this compound’s bioactivity or reactivity?
- Answer : Link hypotheses to:
- Molecular orbital theory : Predict electrophilic/nucleophilic sites via HOMO-LUMO gaps (DFT calculations).
- QSAR models : Correlate structural features (e.g., sulfonyl group) with observed bioactivity using regression analysis .
- Quadripolar methodological model : Integrate theoretical (reactivity principles), epistemological (validation criteria), morphological (structural hierarchy), and technical (experimental protocols) poles to avoid reductionism .
Q. How should researchers address variability in bioactivity data across experimental replicates?
- Answer :
- Experimental design : Use split-plot designs with four replicates per condition to isolate variability sources (e.g., rootstock vs. harvest season in analogous studies) .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Normalize data against internal standards (e.g., reference inhibitors).
- Meta-analysis : Compare results with structurally analogous compounds (e.g., 9-(4-hydroxyphenyl)-3,7-dithia derivatives) to identify trends .
Methodological Considerations
Q. What computational tools are recommended for modeling interactions or reaction mechanisms?
- Answer :
- Molecular dynamics (MD) : Simulate solvent interactions using AMBER or GROMACS, parameterized with crystallographic data .
- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases). Validate with experimental IC50 values.
- Table : Computational Workflow
| Step | Tool | Output |
|---|---|---|
| Geometry optimization | Gaussian (DFT/B3LYP) | Energy-minimized structure |
| Docking | AutoDock Vina | Binding pose, ΔG |
Q. How can long-term environmental impact studies be structured for this compound?
Phase 1 (Lab) : Determine abiotic properties (e.g., solubility, volatility).
Phase 2 (Microcosms) : Assess biodegradation in soil/water systems.
Phase 3 (Field) : Monitor residues in ecosystems using LC-MS/MS.
- Timeline : Allocate 3–5 years for comprehensive assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
